5-Propylthiophene-3-carboxylic acid
Overview
Description
5-Propylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 . It is used in proteomics research .
Molecular Structure Analysis
The linear formula of 5-Propylthiophene-3-carboxylic acid is C8H10O2S . For a detailed molecular structure, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Thiophene and its derivatives, including 5-Propylthiophene-3-carboxylic acid, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . The oxidation reactions of thiophene initiated by hydroperoxyl radical have also been studied .Scientific Research Applications
Proteomics Research
5-Propylthiophene-3-carboxylic acid: is utilized in proteomics research due to its molecular properties. It serves as a building block in the synthesis of complex molecules used in protein characterization and interaction studies . Its role in proteomics extends to the study of post-translational modifications and the identification of proteins in disease states.
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives, including 5-Propylthiophene-3-carboxylic acid , are known for their therapeutic properties. They are investigated for their potential in treating various diseases, including cancers, inflammations, and as antibacterial agents . The compound’s structure allows for the synthesis of novel molecules with significant pharmacological activity.
Materials Science
5-Propylthiophene-3-carboxylic acid: finds applications in materials science, particularly in the synthesis of conjugated polymers for electronic and optoelectronic applications . Its molecular structure is conducive to creating materials with desirable electronic properties, such as high conductivity and chemosensitivity.
Environmental Science
Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid , are studied for their environmental impact. They are part of research into acid rain and air pollution, where their behavior and effects on ecosystems are analyzed . Understanding their role helps in developing strategies to mitigate environmental damage.
Analytical Chemistry
In analytical chemistry, 5-Propylthiophene-3-carboxylic acid is used for its reactivity and stability under various conditions. It aids in the development of analytical methods for the detection and quantification of chemical species . Its consistent behavior makes it a valuable standard in chromatographic and spectrometric analyses.
Biochemistry
The compound is also relevant in biochemistry, where it’s involved in the study of metabolic pathways and enzyme reactions . Its presence in various biochemical compounds makes it a subject of interest in understanding cellular processes and the development of biochemical assays.
Pharmacology
In pharmacology, 5-Propylthiophene-3-carboxylic acid is part of research into drug development and the understanding of drug-receptor interactions . Its structural features allow for the exploration of new therapeutic agents and the enhancement of drug efficacy and safety profiles.
Cosmetics and Personal Care
Lastly, carboxylic acids, including 5-Propylthiophene-3-carboxylic acid , are ingredients in cosmetic products due to their properties that benefit skin health . They are explored for their potential in skincare formulations, contributing to anti-aging, moisturizing, and protective products.
Safety and Hazards
properties
IUPAC Name |
5-propylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLJQYJHQHGTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391060 | |
Record name | 5-propylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylthiophene-3-carboxylic acid | |
CAS RN |
883546-51-8 | |
Record name | 5-propylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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